molecular formula C20H25BrN2O B15034850 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine

1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine

Cat. No.: B15034850
M. Wt: 389.3 g/mol
InChI Key: RXHYOABDYCLGEL-UHFFFAOYSA-N
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Description

1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields of scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine typically involves the reaction of 1-(5-bromo-2-methoxyphenyl)methanamine with 1-(4-methylphenyl)methanamine in the presence of a piperazine ring-forming reagent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its piperazine moiety which is present in many pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine
  • 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine
  • 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine

Uniqueness

1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine is unique due to the presence of both bromine and methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the piperazine core makes it a versatile compound for various applications .

Properties

Molecular Formula

C20H25BrN2O

Molecular Weight

389.3 g/mol

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine

InChI

InChI=1S/C20H25BrN2O/c1-16-3-5-17(6-4-16)14-22-9-11-23(12-10-22)15-18-13-19(21)7-8-20(18)24-2/h3-8,13H,9-12,14-15H2,1-2H3

InChI Key

RXHYOABDYCLGEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C=CC(=C3)Br)OC

Origin of Product

United States

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